![molecular formula C25H25N3O4S2 B2452672 Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 689262-72-4](/img/structure/B2452672.png)

Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

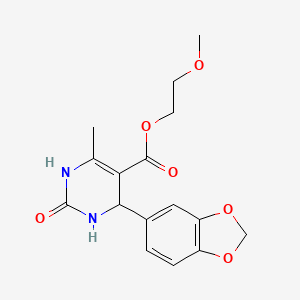

Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives, which are part of this compound, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the use of concentrated hydrochloric acid and heating to reflux .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques help in understanding the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve multiple steps. For instance, the synthesis of similar compounds involves reactions with substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically analyzed using various spectroscopic techniques. For instance, 1H-NMR can provide information about the chemical environment of hydrogen atoms in the molecule .Scientific Research Applications

Synthesis and Characterization

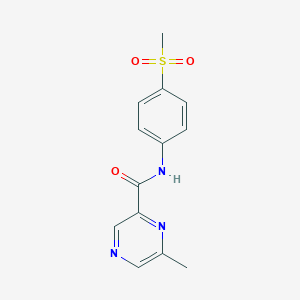

This chemical compound has been involved in the synthesis and characterization of new quinazolines with potential antimicrobial applications. The process includes reactions with hydrazine hydrate and aryl isothiocyanates, leading to compounds screened for antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).

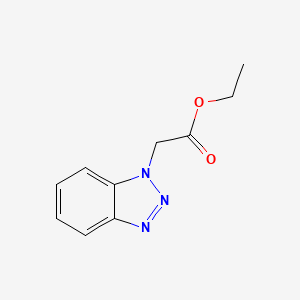

Molecular Structures and Hydrogen Bonding

In studies exploring hydrogen-bonded supramolecular structures, molecules similar to the specified compound have been linked by independent N-H...O hydrogen bonds, forming chains and sheets that contribute to understanding molecular interactions in solid-state chemistry (Portilla et al., 2007).

Dual Inhibitory Activities

Research into dual thymidylate synthase and dihydrofolate reductase inhibitors has identified compounds with structures related to the specified chemical as potent dual inhibitors. These studies aim to find new treatments for diseases by targeting two essential enzymes simultaneously, demonstrating significant inhibitory activities against human enzymes and potential applications in cancer therapy (Gangjee et al., 2008).

Environmental Degradation Studies

In environmental science, studies on the degradation of chlorimuron-ethyl by Aspergillus niger have shed light on microbial transformations in soil, contributing to understanding the environmental fate of synthetic chemicals. These findings have implications for agricultural practices and environmental conservation (Sharma, Banerjee, & Choudhury, 2012).

Mechanism of Action

Target of Action

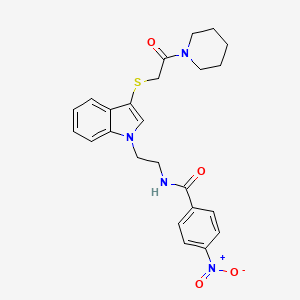

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the active site of the target, thereby modulating its activity.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve critical cellular processes such as cell proliferation, inflammation, oxidative stress, and various metabolic processes.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects can be diverse, ranging from modulation of cell proliferation and inflammation to alteration of metabolic processes .

Properties

IUPAC Name |

ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c1-3-32-24(31)18-9-11-19(12-10-18)26-21(29)15-33-25-27-20-13-16(2)34-22(20)23(30)28(25)14-17-7-5-4-6-8-17/h4-12,16H,3,13-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXLTWDJFOWULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2452592.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2452602.png)

![2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2452605.png)

![N-[(5-Methyl-1H-pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2452606.png)